molecular formula C24H6Br2O6 B1338383 5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone CAS No. 118129-60-5

5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone

Cat. No. B1338383
M. Wt: 550.1 g/mol
InChI Key: WPBVUAVIGWNDGT-UHFFFAOYSA-N
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Description

“5,12-Dibromoanthra[2,1,9-def:6,5,10-d’e’f’]diisochromene-1,3,8,10-tetraone” is an organic compound . It is also known as 1,7-Dibromo-3,4,9,10-perylenetetracarboxylic Dianhydride and 1,7-Dibromo-3,4,9,10-tetracarboxylic acid dianhydride . It is used as an organic dye molecule and an organic semiconductor .


Molecular Structure Analysis

The molecular formula of this compound is C24H6Br2O6 . The molecular weight is 550.1 g/mol . The structure of the compound can be found in various databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C24H6Br2O6 and its molecular weight of 550.1 g/mol .

Scientific Research Applications

Optoelectronic Devices and Solar Cells

A novel copolymer based on fluorene and perylene diimide with pendent amino groups demonstrates potential in enhancing the performance and stability of inverted polymer solar cells (I-PSCs), suggesting significant applications in optoelectronic devices. The use of this material as a cathode interlayer in I-PSCs resulted in a power conversion efficiency (PCE) of 3.54%, highlighting its utility in improving solar cell efficiency and stability compared to traditional organic small-molecule analogues (Zhao et al., 2015).

Supramolecular Self-Assembly

Research into the supramolecular assembly behaviors of perylene bisimides (PBIs), including structures related to 5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone, reveals their significance in developing nanostructures for optoelectronic applications. Functional group modulation, such as the introduction of flexible chains or biomolecules, can greatly influence the properties and performance of fabricated nanostructures/devices (Guo et al., 2019).

Photogeneration Efficiency

The molecular order within perylene derivative layers, such as those related to 5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone, has been found to significantly affect charge carrier photogeneration efficiency. This discovery underscores the importance of molecular arrangement in optimizing the performance of optoelectronic devices (Rybak et al., 2008).

Photodynamic Therapy

A novel photosensitizer featuring a perylenediimide unit for photodynamic therapy (PDT) has been developed, indicating potential cancer treatment applications. This compound, upon red light activation, generates singlet oxygen, essential for initiating cell death mechanisms in photodynamic therapy, showcasing its promise as an effective cancer treatment tool (Aksakal et al., 2018).

Nanotechnology and Materials Science

Studies on the thermal and electrical properties of nanostructured films derived from related compounds point towards applications in photoelectronic devices. Investigations include the effects of annealing on structural and optical properties, emphasizing the materials' suitability for heterojunction solar cells (Darwish et al., 2019).

properties

IUPAC Name

11,22-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H6Br2O6/c25-13-5-12-16-10(22(28)32-24(12)30)4-2-8-18-14(26)6-11-15-9(21(27)31-23(11)29)3-1-7(19(15)18)17(13)20(8)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBVUAVIGWNDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC(=C4C3=C1C5=C(C=C6C7=C(C=CC4=C57)C(=O)OC6=O)Br)Br)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H6Br2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455258
Record name 5,12-Dibromoperylo[10,9-cd:3,4-c'd']dipyran-1,3,8,10-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone

CAS RN

118129-60-5
Record name 5,12-Dibromoperylo[10,9-cd:3,4-c'd']dipyran-1,3,8,10-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-Dibromo-3,4,9,10-perylenetetracarboxylic dianhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone
Reactant of Route 2
5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone
Reactant of Route 3
5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone
Reactant of Route 4
5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone
Reactant of Route 5
Reactant of Route 5
5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone
Reactant of Route 6
Reactant of Route 6
5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone

Citations

For This Compound
3
Citations
Z Zhao, J He, J Wang, W Chen, N Wang… - Journal of Materials …, 2015 - pubs.rsc.org
A novel copolymer based on fluorene and perylene diimide with pendent amino groups, namely poly[2,9-bis(3-(dimethylamino)propyl)-5-methyl-12-(7-methyl-9,9-dioctyl-9H-fluoren-2-yl)…
Number of citations: 29 pubs.rsc.org
P Sun, P Yuan, G Wang, W Deng, S Tian… - …, 2017 - ACS Publications
Near-infrared (NIR) absorbing nanoagents with functions of photoacoustic imaging (PAI) and photothermal therapy (PTT) have received great attention for cancer therapy. However, …
Number of citations: 37 pubs.acs.org
P Sun, X Wang, G Wang, W Deng, Q Shen… - Journal of Materials …, 2018 - pubs.rsc.org
Phototherapy has great promise for precise cancer diagnosis and effective therapy, but the development of one multifunctional nanoplatform for synergistic photodynamic therapy (PDT) …
Number of citations: 39 pubs.rsc.org

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